3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H9FN6O2 and its molecular weight is 324.275. The purity is usually 95%.
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Biological Activity
3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C15H9FN6O. Its structure features a pyrimidine core substituted with a fluorophenyl group and an imidazole moiety, which are critical for its biological activity.
Biological Activities
Antitumor Activity:
Research indicates that compounds with similar structures exhibit potent antitumor properties. For instance, pyrimido[4,5-d]pyrimidines have been shown to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The cytotoxic activity of these compounds is often measured using IC50 values, which represent the concentration required to inhibit cell growth by 50%. In studies involving related compounds, IC50 values ranged from 21.6 μM to 29.3 μM against MDA-MB-231 cells .
Antiviral Properties:
Compounds in this class have also demonstrated antiviral activity. For example, some pyrimidine derivatives have been shown to inhibit hepatitis B virus (HBV) replication in vitro. The mechanisms often involve interference with viral DNA synthesis and cellular pathways essential for viral propagation .
Enzyme Inhibition:
The compound is noted for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR) and various kinases involved in cancer progression. Inhibitors of DHFR are particularly important in cancer therapy as they disrupt nucleotide synthesis essential for rapidly dividing cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition: Similar compounds have been shown to act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell division and survival.
- Antioxidant Activity: Some derivatives possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .
Case Studies
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In Vitro Studies on Cancer Cell Lines:
- A study evaluated the cytotoxic effects of pyrimido[4,5-d]pyrimidines on various cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, supporting their potential use as chemotherapeutic agents.
-
Antiviral Efficacy Against HBV:
- Research demonstrated that certain pyrimidine derivatives could effectively reduce HBV replication in cultured liver cells, highlighting their potential as antiviral agents.
Summary Table of Biological Activities
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-imidazol-1-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN6O2/c16-9-2-1-3-10(6-9)22-13(23)11-7-18-14(21-5-4-17-8-21)19-12(11)20-15(22)24/h1-8H,(H,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYGTCXXVYOXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=CN=C(N=C3NC2=O)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.